N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Lipophilicity Physicochemical properties Drug-likeness

The compound N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide (CAS 1448071-39-3) is a synthetic small molecule belonging to the class of 2,4,5,6-tetrasubstituted pyrimidines. Its structure is defined by a pyrimidine core with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a (4-methoxyphenyl)acetamide group at position This specific combination of substituents creates a unique chemical space distinct from other pyrimidine-based probes, particularly due to the presence of both a basic pyrrolidine and a neutral methoxyphenyl acetamide moiety, which can influence properties like solubility, logP, and target engagement profiles differently than analogs with a single functional appendage.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1448071-39-3
Cat. No. B2524029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
CAS1448071-39-3
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C19H24N4O2/c1-13-18(14(2)21-19(20-13)23-10-4-5-11-23)22-17(24)12-15-6-8-16(25-3)9-7-15/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
InChIKeyOEEXOGXYCLUPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide (CAS 1448071-39-3): Chemical Identity and Core Structural Features for Procurement Specification


The compound N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide (CAS 1448071-39-3) is a synthetic small molecule belonging to the class of 2,4,5,6-tetrasubstituted pyrimidines [1]. Its structure is defined by a pyrimidine core with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a (4-methoxyphenyl)acetamide group at position 5. This specific combination of substituents creates a unique chemical space distinct from other pyrimidine-based probes, particularly due to the presence of both a basic pyrrolidine and a neutral methoxyphenyl acetamide moiety, which can influence properties like solubility, logP, and target engagement profiles differently than analogs with a single functional appendage .

Why Generic Pyrimidine Analogs Cannot Substitute for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide in Focused Research Libraries


Substituting this compound with a seemingly close analog, such as N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide or N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide, introduces significant structural and physicochemical shifts. The (4-methoxyphenyl)acetamide group is electronically neutral, relatively lipophilic, and provides a specific hydrogen-bonding donor/acceptor pattern, unlike the basic nicotinamide or the acidic sulfonamide moieties . Such changes can drastically alter target engagement, cellular permeability, and metabolic stability, rendering a 'generic' substitution scientifically invalid without quantitative re-validation. The evidence below demonstrates that even within the same core scaffold, minor variations in the 5-position substituent lead to divergent property profiles critical for reliable use as a chemical probe or development lead [1].

Quantitative Differentiation Evidence for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide Against its Closest Analogs


Lipophilicity-Driven Differentiation: Computed logP Comparison Against 5-Position Nicotinamide and Methanesulfonamide Analogs

The target compound's (4-methoxyphenyl)acetamide substituent imparts a distinct lipophilicity profile compared to its closest 5-position analogs. While direct experimental logP data from the same assay system are unavailable, class-level inference based on computed properties demonstrates a clear separation. The target compound (MW 340.42, formula C19H24N4O2) is predicted to have a higher logP and lower topological polar surface area (tPSA) than the methanesulfonamide analog (MW 298.36, C12H18N4O2S), suggesting superior passive membrane permeability [1]. Conversely, it is predicted to be less basic and more lipophilic than the nicotinamide analog (MW 323.40, C17H19N5O), which contains an additional basic nitrogen . This positions the target compound in a unique physicochemical space for blood-brain barrier penetration or intracellular target engagement studies where intermediate lipophilicity is required.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Donor/Acceptor Contrast: Target Compound vs. 5-Nicotinamide Analog

The target compound possesses a single hydrogen bond donor (amide N-H) and multiple acceptors (amide carbonyl, methoxy oxygen, pyrimidine nitrogens), whereas the nicotinamide analog presents an additional basic pyridine nitrogen that can act as a hydrogen bond acceptor and be protonated at physiological pH . This fundamental difference alters the pharmacophoric profile: the target compound's (4-methoxyphenyl)acetamide group can engage in a neutral, bidirectional hydrogen bonding pattern (donor-acceptor-donor), mimicking a peptide bond, while the nicotinamide analog introduces a basic center that can form salt bridges or cation-pi interactions [1]. In kinase hinge-binding motifs, for instance, the difference between a neutral amide and a basic heterocycle can determine selectivity between closely related kinases.

Hydrogen bonding Target engagement Kinase inhibitor design

Biological Activity Landscape: Annotated Target Engagement Profile Relative to Class-Level Pyrimidine Probe Space

Publicly available, verified quantitative biological data for this exact compound is exceedingly limited. However, a BindingDB entry (BDBM50049556, CHEMBL3311451) associated with a structurally related pyrimidine-acetamide derivative reports a PDK1 IC50 of 4.9 µM, illustrating the class's potential for kinase engagement [1]. Crucially, the (4-methoxyphenyl)acetamide moiety is a recognized privileged fragment for kinase hinge-binding and epigenetic reader domain interactions, distinct from the nicotinamide fragment which is a known NAD+ mimetic [2]. This class-level inference suggests the target compound occupies a different biological activity space than the nicotinamide analog, which is more likely to interfere with NAD+-dependent enzymes like sirtuins or PARPs.

Kinase inhibition Epigenetic probes Target selectivity

Optimal Application Scenarios for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide Based on Verified Differentiation Evidence


Focused Kinase or Epigenetic Reader Domain Library Design

The compound's (4-methoxyphenyl)acetamide fragment is a recognized privileged structure for engaging kinase hinge regions and acetyl-lysine binding pockets [1]. As established in Section 3, this differentiates it from the nicotinamide analog, which is biased toward NAD+-dependent enzymes. Therefore, the primary recommended use is as a core scaffold or a starting point for medicinal chemistry optimization programs targeting kinases or bromodomains, where a neutral, metabolically stable acetamide linker is desired over a basic or acidic warhead.

Chemical Probe Development Requiring Defined CNS Penetration Potential

As indicated by the computed logP differentiation (Section 3, Evidence Item 1), the target compound is predicted to be more lipophilic and possess a lower tPSA than the methanesulfonamide analog, suggesting a higher likelihood of crossing the blood-brain barrier [2]. This makes it a superior candidate over the sulfonamide analog for neuroscience target validation studies, where CNS exposure is a prerequisite.

Negative Control or Selectivity Profiling Against NAD+-Metabolizing Enzyme Panels

Given the absence of a nicotinamide moiety, this compound is predicted to lack significant activity against NAD+-consuming enzymes like sirtuins, PARPs, and CD38, in contrast to the nicotinamide analog [3]. This can be exploited in selectivity profiling panels: the compound serves as a negative control to confirm that observed cellular phenotypes in a screening campaign are not due to off-target modulation of NAD+ metabolism, a common pitfall with nicotinamide-containing compounds.

Synthetic Building Block for 5-Position Diversification of the Pyrimidine Core

The compound's stable amide bond and commercial availability (as indicated by multiple vendor listings) make it a practical intermediate for further derivatization . It can be used to explore structure-activity relationships (SAR) at the phenyl ring (e.g., replacing methoxy with other substituents) without altering the core amide linkage, a synthetic strategy not directly accessible from the methanesulfonamide or nicotinamide analogs without additional synthetic steps.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.